molecular formula C18H21N5O2S2 B11012709 N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11012709
M. Wt: 403.5 g/mol
InChI Key: JEUFPIUCUPWGBZ-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the intermediate with α-haloketones or α-haloesters under basic conditions.

    Final Coupling: The final step involves coupling the thiadiazole-thiazole intermediate with an appropriate amine, such as 2-methylpropylamine, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Agriculture: It may be used as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiadiazole and thiazole rings can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide
  • N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

Uniqueness

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and selectivity. This structural feature may improve its ability to penetrate biological membranes and interact with specific molecular targets, making it a more effective compound in various applications compared to its analogs.

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H21N5O2S2/c1-11(2)9-19-17-20-14(10-26-17)16(24)21-18-23-22-15(27-18)8-12-4-6-13(25-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,19,20)(H,21,23,24)

InChI Key

JEUFPIUCUPWGBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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